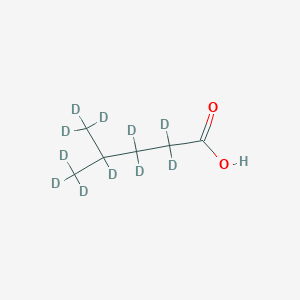
4-((环丙基氨基)甲基)-5-(羟甲基)-2-甲基吡啶-3-醇
描述
4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成:环丙烷衍生物的构建单元
环丙烷是一类具有三元碳环的化合物,由于环张力而表现出独特的反应性。所述化合物可以用作合成环丙烷衍生物的前体,这些衍生物在有机合成中具有重要价值。 这些衍生物可用于构建复杂的分子结构,因为它们可以发生开环反应形成更长的碳链 .
药物化学:治疗剂的开发
在药物化学中,环丙基通常被掺入药物分子中以改善其药代动力学性质。化合物中存在环丙基氨基部分为开发新的治疗剂提供了支架。 它可用于合成具有针对各种疾病的潜在活性的化合物,包括神经退行性疾病和感染 .
材料科学:先进材料的创造
该化合物的结构,具有羟甲基,允许进一步的功能化,使其成为材料科学中通用的构建单元。 它可用于合成具有特定物理性质的聚合物或小分子,例如导电性或荧光性,这对创建用于电子或光学应用的先进材料至关重要 .
催化:对映选择性合成
环丙基氨基可作为催化体系中的配体,促进对映选择性合成。这对于创建手性分子至关重要,手性分子在制药行业中很重要。 该化合物可用于开发促进不对称反应的新催化体系,从而生产对映体纯的物质 .
生物化学:探测酶促反应
由于其结构复杂性,该化合物可用作生物化学研究中的探针,以了解涉及类似底物的酶促反应。 它可以帮助阐明催化吡啶衍生物反应的酶的作用机制,这对于设计酶抑制剂很有价值 .
化学生物学:分子成像
该化合物可被修饰的能力使其能够被标记成像剂。这使其在化学生物学中对跟踪生物分子在生命系统中的位置和浓度非常有用。 它可用于创建用于磁共振成像 (MRI) 的造影剂或用于显微镜的荧光染料 .
环境化学:污染物检测
该化合物的吡啶醇部分可以与各种环境污染物相互作用,使其成为开发传感器的潜在候选者。 这些传感器可以检测水或空气中是否存在有害物质,从而有助于环境监测和安全 .
农药化学:杀虫剂的合成
最后,该化合物的结构特征可以被利用来合成杀虫剂。环丙基氨基可以成为杀虫剂活性位点的一部分,为害虫控制提供了一种新方法。 这种应用对于开发环境友好型和高效的农用化学品尤其重要 .
属性
IUPAC Name |
4-[(cyclopropylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-11(15)10(5-13-9-2-3-9)8(6-14)4-12-7/h4,9,13-15H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNGIKPRGXEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC2CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)
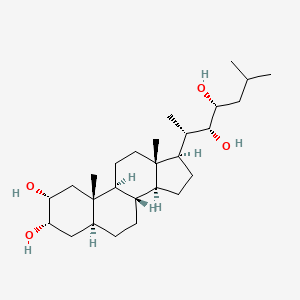
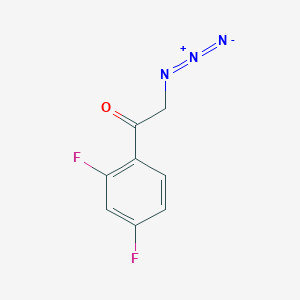
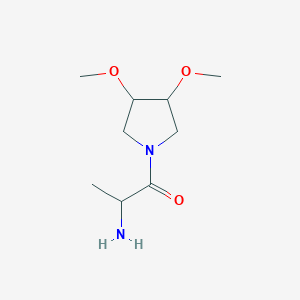
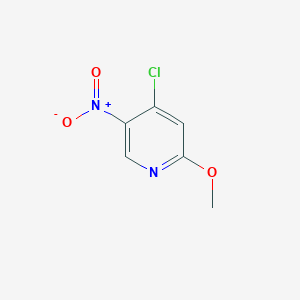
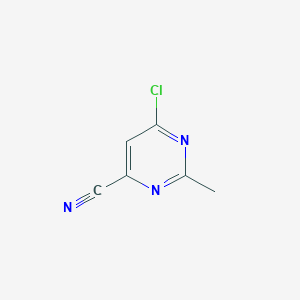
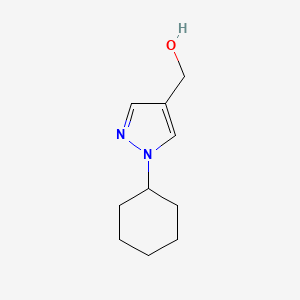
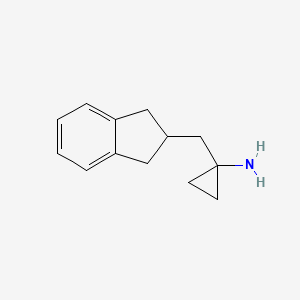
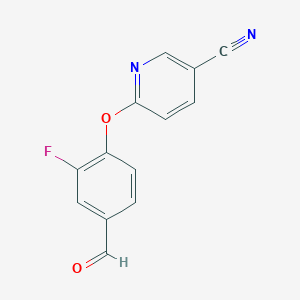
![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
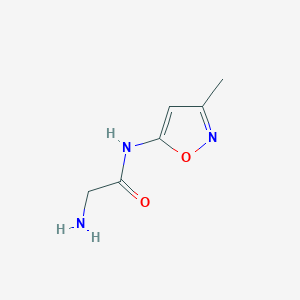
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)
